

# furosin formation kinetics in dairy products during heating

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An In-depth Technical Guide on **Furosin** Formation Kinetics in Dairy Products During Heating

For Researchers, Scientists, and Drug Development Professionals

## Introduction

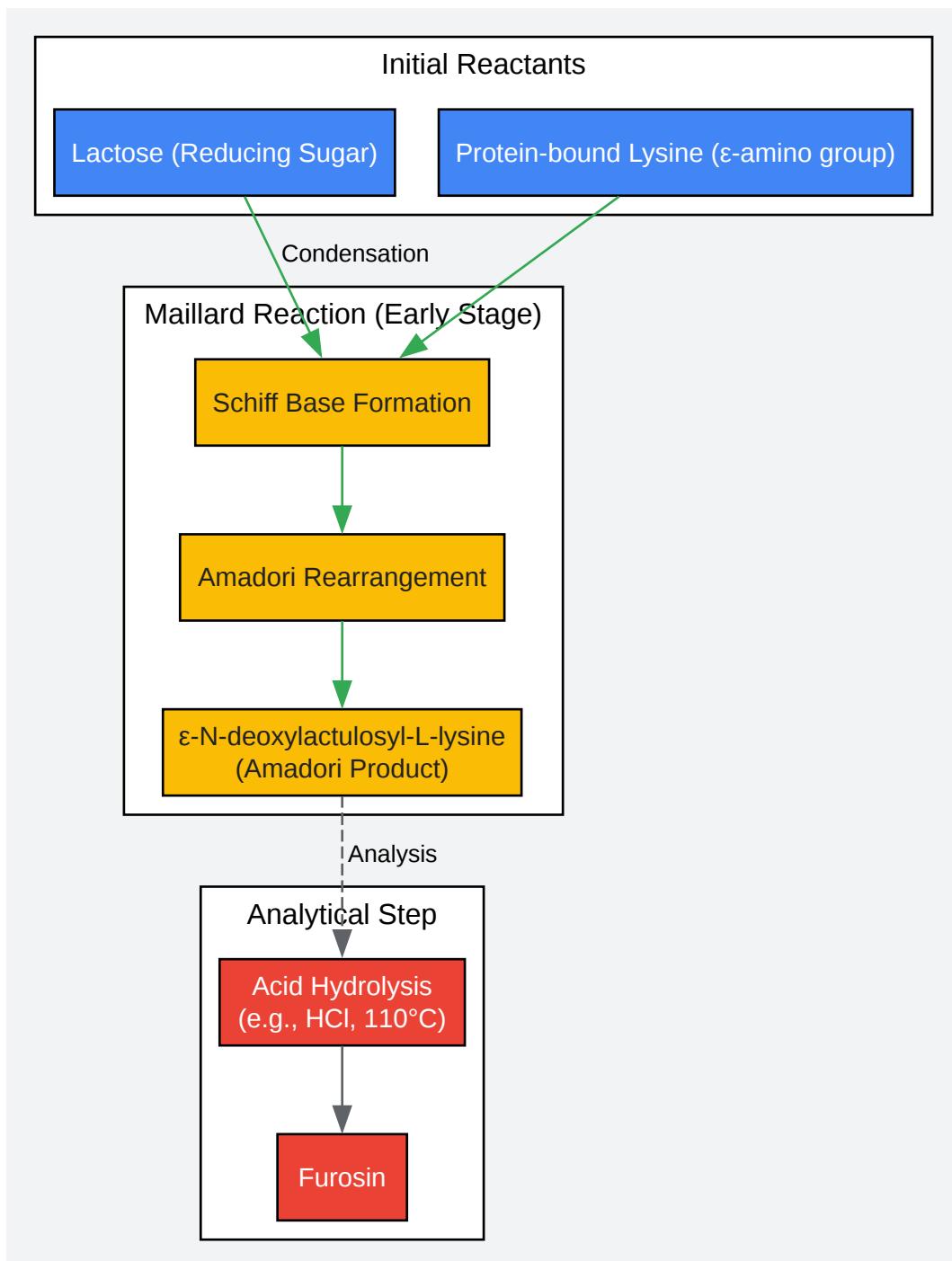
**Furosin** ( $\epsilon$ -N-2-furoylmethyl-L-lysine) is an artificial amino acid that is not naturally present in raw milk or other fresh dairy products.<sup>[1]</sup> Its formation is a direct consequence of the heat treatment applied during processing, such as pasteurization, ultra-high temperature (UHT) treatment, and drying.<sup>[1][2]</sup> **Furosin** serves as a crucial indicator of the initial stages of the Maillard reaction, a complex series of chemical reactions between the  $\epsilon$ -amino group of amino acids (primarily lysine in milk proteins) and the carbonyl group of reducing sugars (lactose in milk).<sup>[3][4]</sup>

The Maillard reaction is initiated by heating, leading to the formation of an Amadori compound, specifically  $\epsilon$ -N-deoxylactulosyl-L-lysine.<sup>[5]</sup> This compound is a stable intermediate. **Furosin** itself is then formed from this Amadori product through acid hydrolysis, a step that is performed during the analytical procedure.<sup>[1][5]</sup> The concentration of **furosin** is therefore a retrospective measure of the amount of the Amadori product formed, which correlates with the intensity and duration of the heat treatment.<sup>[2][6]</sup> Consequently, **furosin** quantification is widely employed as a reliable chemical marker to assess the severity of thermal processing, detect the addition of reconstituted milk powder to fresh milk, and monitor heat damage to proteins which can impact the nutritional quality of dairy products.<sup>[7][8][9]</sup>

This guide provides a comprehensive overview of the formation kinetics of **furosin** in dairy products, details the experimental protocols for its quantification, and presents quantitative data from various studies.

## Signaling Pathways and Logical Relationships Maillard Reaction Pathway Leading to Furosin

The formation of **furosin** is a multi-step process initiated by the Maillard reaction. The following diagram illustrates the key chemical transformations from the initial reactants to the formation of the Amadori product and its subsequent conversion to **furosin** under analytical conditions.

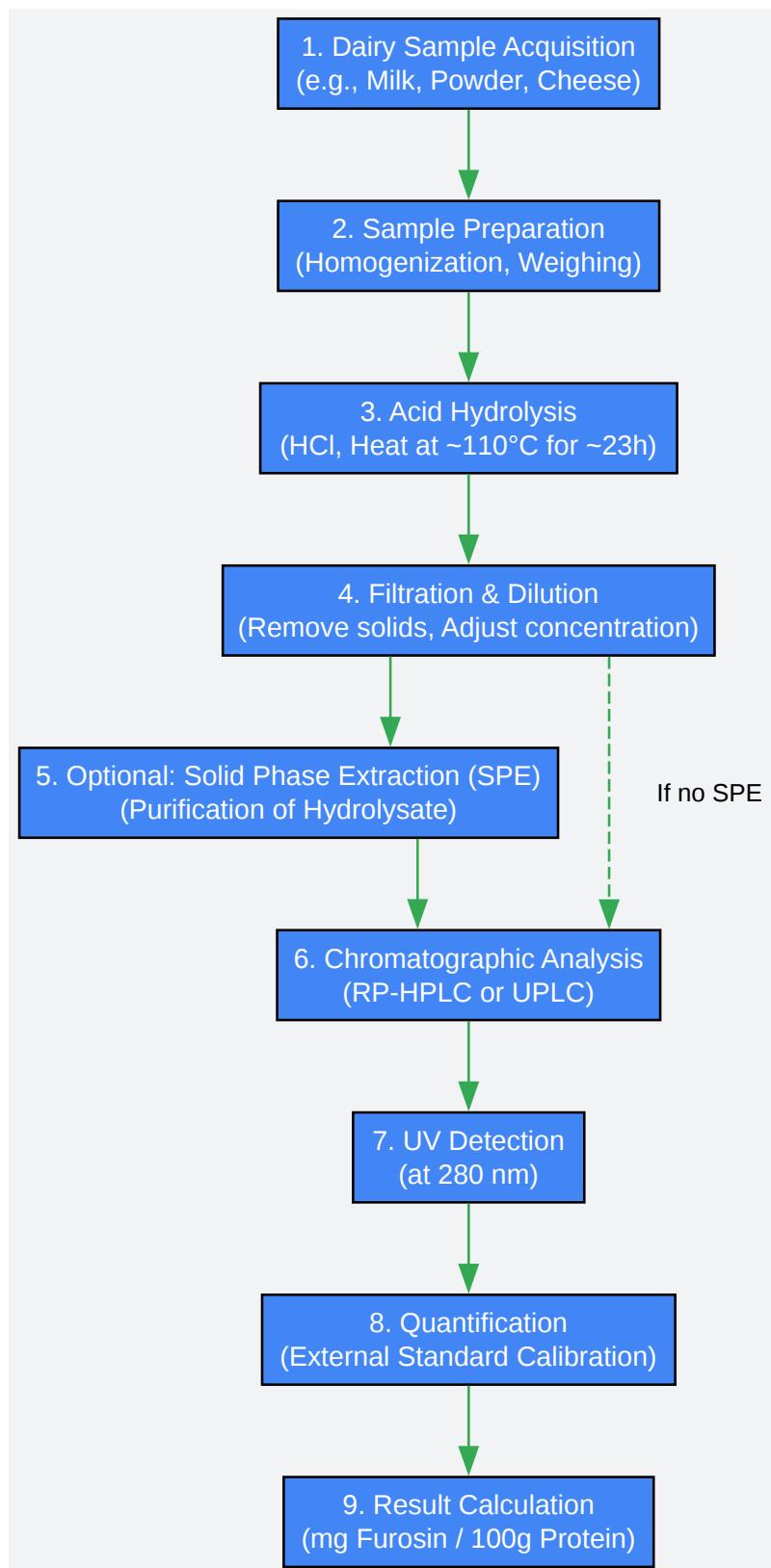


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Caption: Maillard reaction pathway for **furosin** formation.

## Experimental Workflow for Furosin Quantification

The determination of **furosin** content in dairy products follows a standardized workflow, from sample acquisition to final quantification. The diagram below outlines the typical logical steps involved in the experimental protocol.

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Caption: General experimental workflow for **furosin** analysis.

## Quantitative Data on Furosin Formation

The concentration of **furosin** in dairy products is highly dependent on the type of product, the intensity of the heat treatment, and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: **Furosin** Content in Liquid Milk Products

Milk Type	Heat Treatment	Furosin Content (mg/100g protein)	Reference(s)
Raw Milk	None	3 - 5.5	[8][10]
Pasteurized (Low Temp)	HTST (High-Temperature Short-Time)	4 - 7	[10][11]
Pasteurized (High Temp)	-	12 - 29	[12]
Extended Shelf Life (ESL)	Varies (Filtration, Direct/Indirect Heating)	11.7 - 115.2	[13]
UHT (Direct Heating)	~140-150°C for a few seconds	43.8 - 100	[11][12]
UHT (Indirect Heating)	~135-140°C for a few seconds	100 - 250	[11][12]
Sterilized (in-bottle)	~110-120°C for 10-20 min	220 - 372	[10]
Camel Milk (Raw)	None	6.89	[14]
Camel Milk (Heated)	135°C	Significantly increased	[14]

Table 2: **Furosin** Content in Dried and Other Dairy Products

Dairy Product	Condition	Furosin Content (mg/100g protein)	Reference(s)
Skim Milk Powder	Varies by production	50 - 600	[11][12]
Fermented Milk	Commercial samples	25.4 - 1661.1	[10][15]
Mozzarella Cheese	Industrial Cheesemaking	< 8	[8]
Infant Formulae	Commercial samples	931.9 - 1550.9	[16]
Milk-cereal baby food	Post-manufacture	310 - 340	[17]
Milk-cereal baby food	After 9 months storage at 37°C	426 - 603	[17]

Table 3: Kinetic Parameters for **Furosin** Formation in Milk

Parameter	Value	Heating Conditions	Reference(s)
Reaction Order	Pseudo-zero order (initial phase)	90°C - 140°C	[18][19]
Activation Energy (Ea)	88.7 - 104.1 kJ/mol	100°C - 120°C	[7][18]
Rate Constant (k) at 110°C	16.3 mg/100g protein/min	Isothermal	[18]

## Experimental Protocols

The quantification of **furosin** is a standardized process that involves two main stages: sample preparation via acid hydrolysis to convert the Amadori product into **furosin**, and subsequent analysis by chromatography.

### Sample Preparation and Acid Hydrolysis

This step is critical for liberating **furosin** from its precursor for subsequent analysis.

- Principle: The  $\epsilon$ -N-deoxylactulosyl-L-lysine (Amadori product) formed during heating is hydrolyzed under strong acidic conditions and high temperature to yield **furosine**.[\[1\]](#)
- Apparatus: Screw-cap Pyrex® tubes, heating block or oven, nitrogen gas supply.
- Reagents: Hydrochloric acid (HCl), typically between 7.95 M and 10.6 M.[\[15\]\[20\]](#)
- Procedure:
  - An accurately weighed or measured amount of the dairy sample (e.g., 0.6 g of powder, 2 mL of liquid milk) is placed into a screw-cap tube.[\[15\]\[20\]](#) The amount should correspond to approximately 30-70 mg of protein.[\[20\]](#)
  - A volume of concentrated HCl (e.g., 6-8 mL) is added to the tube.[\[15\]\[20\]](#)
  - To prevent oxidation during hydrolysis, the headspace of the tube may be purged with nitrogen gas for 1-2 minutes.[\[15\]\[21\]](#)
  - The tube is tightly sealed and placed in a heating block or oven at a constant temperature, typically 110°C, for 23 hours.[\[15\]\[20\]](#)
  - After hydrolysis, the tube is cooled to room temperature. The dark hydrolysate is then filtered (e.g., through Whatman filter paper) to remove solid particles.[\[15\]](#)
  - The filtered hydrolysate is diluted with ultrapure water to a known volume. A small aliquot may be neutralized to a pH of ~7.0 with sodium hydroxide (NaOH) before analysis.[\[16\]](#)
- Rapid Method Variation: Microwave-assisted HCl hydrolysis can significantly reduce the time required. For instance, hydrolysis at 160°C with 8 M HCl can be completed in 40 minutes.[\[22\]](#)

## Furosine Quantification by Chromatography

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and robust method for **furosine** determination.[\[1\]\[15\]](#) Ultra-performance liquid chromatography (UPLC) offers a more rapid analysis.[\[13\]](#)

- Principle: The diluted and filtered hydrolysate is injected into an HPLC or UPLC system. **Furosin** is separated from other amino acids and components on a reversed-phase column using an ion-pairing agent in the mobile phase. It is then detected by its absorbance of UV light at 280 nm.[1][20]
- Apparatus: HPLC or UPLC system equipped with a UV or PDA detector, a C18 analytical column (often **furosine**-dedicated).
- Chromatographic Conditions (Typical Example for HPLC):
  - Column: C18 reversed-phase column.
  - Mobile Phase: An aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile), buffered to a specific pH.
  - Flow Rate: Typically 0.5 - 1.5 mL/min.
  - Detection: UV detector set to a wavelength of 280 nm.[1]
  - Temperature: Column oven set to a constant temperature (e.g., 30-40°C).
- Rapid Method (UPLC): UPLC systems can achieve complete analysis in under 8 minutes, with some methods reporting a total runtime of 6 minutes and a retention time for **furosine** of ~1.9 minutes.[21][22]
- Quantification:
  - A calibration curve is constructed by analyzing a series of **furosine** standard solutions of known concentrations.[15]
  - The peak area of **furosin** in the sample chromatogram is measured.
  - The concentration of **furosin** in the sample is determined by comparing its peak area to the calibration curve.[15]
  - The final result is typically expressed as milligrams of **furosin** per 100 grams of protein in the original sample. This requires a separate determination of the total protein content of the sample (e.g., by the Kjeldahl method).[1]

## Conclusion

The kinetics of **furosin** formation in dairy products are a well-established indicator of thermal processing intensity. The formation follows pseudo-zero-order kinetics in its initial phase and is highly dependent on both temperature and heating duration, with activation energies in the range of 88-104 kJ/mol.<sup>[7][18]</sup> Quantitative analysis reveals a clear distinction in **furosin** levels between mildly treated products like pasteurized milk and severely heated products such as UHT milk and milk powders. Standardized analytical protocols, primarily based on acid hydrolysis followed by IP-RP-HPLC, provide reliable and reproducible quantification. The data and methodologies presented in this guide serve as a critical resource for quality control, process optimization, and nutritional assessment in the dairy industry and related scientific fields.

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